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Compound of Interest

Compound Name: 6,8-Dimethylquinolin-3-ol

Cat. No.: B15257211 Get Quote

Comparative Spectroscopic Analysis of
Dimethylquinolinol Derivatives
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of spectroscopic data for dimethylquinolinol

derivatives. While specific experimental data for 6,8-Dimethylquinolin-3-ol is not readily

available in the reviewed literature, this document presents data for closely related 7,8-

dimethylquinoline derivatives to serve as a valuable reference for researchers in the field. The

information herein is intended to support the identification and characterization of novel

quinoline-based compounds in drug discovery and development.

Spectroscopic Data Comparison
The following tables summarize the available spectroscopic data for various 7,8-

dimethylquinoline derivatives, which can be used as a comparative reference for the analysis of

6,8-Dimethylquinolin-3-ol and its analogues.

Table 1: ¹H NMR Spectroscopic Data of 7,8-Dimethylquinoline Derivatives
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Compound Chemical Shift (δ) in ppm

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-

dimethylquinolin-2-ol

1.9 (s, 3H, CH₃ quinoline), 2.2 (s, 3H, CH₃

pyrazole), 2.3 (s, 3H, CH₃ quinoline), 2.4 (s, 3H,

CH₃ pyrazole), 6.2 (s, 1H, CH pyrazole), 6.9 (s,

1H, CH quinoline at C-3), 7.2-7.5 (d, 2H, ArH)[1]

4-Chloro-6,7-dimethylfuro[3,2-c]quinoline
2.3 (s, 6H, 2CH₃ quinoline), 7.2-8.3 (m, 4H, ArH)

[1]

Solvent: DMSO-d₆

Table 2: IR Spectroscopic Data of 7,8-Dimethylquinoline Derivatives

Compound IR (KBr) cm⁻¹

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-

dimethylquinolin-2-ol

2923, 2858 (C-H str.), 1591, 1513 (C=C,

aromatic), 1558 (C=N str.)[1]

4-Chloro-6,7-dimethylfuro[3,2-c]quinoline
2936 (C-N str.), 1548, 1517, 1453 (C=C,

aromatic), 1558 (C=N str.)[1]

Table 3: Mass Spectrometry Data of 7,8-Dimethylquinoline Derivatives

Compound m/z

4-(3,5-Dimethyl-1H-pyrazol-1-yl)-7,8-

dimethylquinolin-2-ol
286 (M+1)[1]

4-Chloro-6,7-dimethylfuro[3,2-c]quinoline 231 (M+)[1]

Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic

characterization of quinoline derivatives, based on established methodologies.

Synthesis of Dimethylquinoline Derivatives
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A common method for the synthesis of substituted quinolines is the Combes synthesis. This

involves the reaction of an aniline with a β-diketone under acidic conditions. For the synthesis

of 6,8-Dimethylquinolin-3-ol, a potential route would involve the reaction of 2,4-

dimethylaniline with a suitable three-carbon synthon for the formation of the hydroxylated

pyridine ring.

General Procedure: A mixture of the substituted aniline and the β-dicarbonyl compound is

heated in the presence of a catalyst, such as polyphosphoric acid or a strong protic acid. The

reaction mixture is then neutralized and the product is extracted using an organic solvent.

Purification is typically achieved by column chromatography or recrystallization.

Spectroscopic Analysis
Standard spectroscopic techniques are employed to elucidate the structures of the synthesized

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded

on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃.

Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,

tetramethylsilane, TMS).

Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared

(FTIR) spectrometer using KBr pellets for solid samples or as a thin film for oils.

Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray

ionization (ESI) or electron impact (EI) to determine the molecular weight and fragmentation

pattern of the compounds.

Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of

quinoline derivatives.
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General experimental workflow for quinoline derivatives.

This guide serves as a foundational resource for researchers working with dimethylquinolinol

derivatives. While the specific data for 6,8-Dimethylquinolin-3-ol remains to be experimentally

determined and published, the comparative data and standardized protocols provided here

offer a solid starting point for future investigations in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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